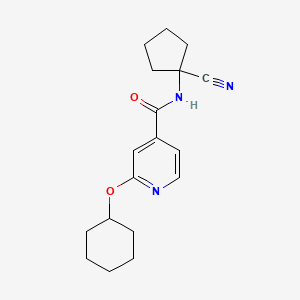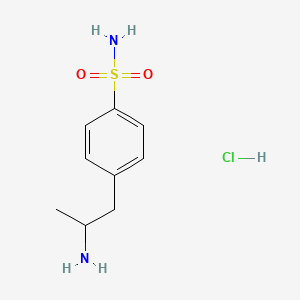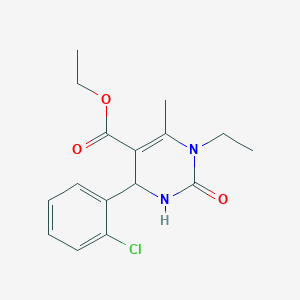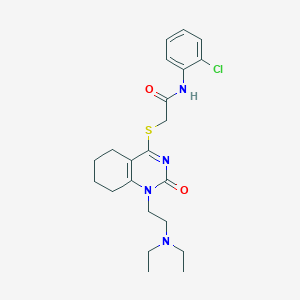
4-tert-Butyl-4'-iodobiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butyl-4’-iodobiphenyl is a chemical compound with the molecular formula C16H17I . It is a solid substance at 20 degrees Celsius . The compound appears as a white to almost white powder or crystal .
Molecular Structure Analysis
The molecular weight of 4-tert-Butyl-4’-iodobiphenyl is 336.22 . The exact mass is 336.037476 . The compound has a density of 1.4±0.1 g/cm3 .Physical And Chemical Properties Analysis
4-tert-Butyl-4’-iodobiphenyl has a melting point range of 148.0 to 151.0 °C . It is soluble in N,N-DMF . The boiling point is 357.1±21.0 °C at 760 mmHg . The flash point is 162.0±11.1 °C .Scientific Research Applications
Solid-State Photoreactivity : The compound 4-tert-Butyl-4'-iodobiphenyl demonstrates notable properties in the realm of solid-state photoreactivity. A study has shown that while 2,2′-distryrylbiphenyl shows no solid-state photoreactivity, its tert-butyl substituted derivative undergoes a quantitative transformation into an intramolecular [2+2]cycloadduct. This highlights the potential of 4-tert-Butyl-4'-iodobiphenyl in photoreactive applications (Böhn et al., 1992).
Thermal Transformations : The thermal stability of 4-tert-Butylbiphenyl, closely related to 4-tert-Butyl-4'-iodobiphenyl, has been studied, revealing insights into its cracking and isomerization reactions. This research is crucial for understanding the behavior of 4-tert-Butyl-4'-iodobiphenyl under thermal conditions, which is essential for its application in thermal processing and use in compounds (Repkin et al., 2010).
Thermochemical Studies : Thermochemical studies of 4-tert-Butylbiphenyl and its derivatives provide critical information on their energies, enthalpies of vaporization, fusion, and sublimation. Such data are vital for applications where energy and heat transfer properties of the compound are relevant (Melkhanova et al., 2009).
Organosolubility in Polyimides : The use of derivatives of 4-tert-Butyl-4'-iodobiphenyl in the synthesis of new polyimides has been explored, showing that these compounds exhibit high glass transition temperatures and excellent solubility. This makes them suitable for applications in high-performance polymers and materials science (Chern et al., 2009).
Enhanced Solubility in Phthalocyanine Synthesis : A study on non-symmetrical bifunctionally-substituted phthalonitriles, including those derived from 4-tert-Butylbiphenyl, shows that these compounds enhance solubility in various solvents. This is significant for their use in sensorics, smart materials production, and as molecular magnets (Vashurin et al., 2018).
Application in Dye-Sensitized Solar Cells : Research indicates that 4-tert-Butylpyridine, a compound structurally similar to 4-tert-Butyl-4'-iodobiphenyl, plays a significant role in increasing the open circuit voltage of dye-sensitized solar cells. This is attributed to a reduction in charge carrier recombination due to reduced interface defect density, pointing towards potential applications in solar energy technology (Dürr et al., 2006).
Safety and Hazards
4-tert-Butyl-4’-iodobiphenyl can cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists . It is also recommended to take off contaminated clothing and wash before reuse .
properties
IUPAC Name |
1-tert-butyl-4-(4-iodophenyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17I/c1-16(2,3)14-8-4-12(5-9-14)13-6-10-15(17)11-7-13/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIHETXXQCHXAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butyl-4'-iodobiphenyl | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[1-(Triazol-2-yl)cyclopropyl]methanol](/img/structure/B2701221.png)
![3-[(Furan-2-ylmethyl)amino]-4-oxo-4-(2-phenoxyethoxy)butanoic acid (non-preferred name)](/img/structure/B2701222.png)




![spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B2701232.png)
![1-[(4-Chlorophenyl)methyl]-3,1-benzoxazine-2,4-dione](/img/structure/B2701233.png)
![2-[(3-Chloro-4-methoxyphenyl)amino]-2-oxoethyl 4-tert-butylbenzoate](/img/structure/B2701235.png)
![2-methoxy-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide](/img/structure/B2701239.png)